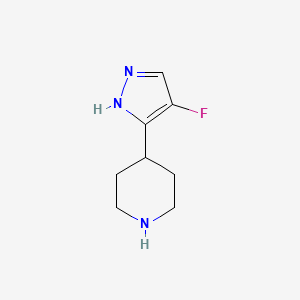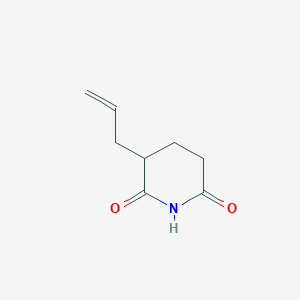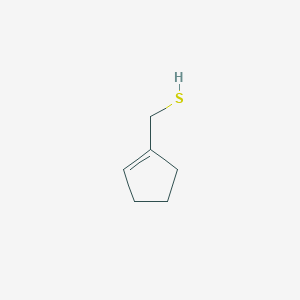![molecular formula C12H15ClF3NO2 B13504827 5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a 1,4-oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Cyclization to Form the Oxazepane Ring: The intermediate is then subjected to cyclization reactions to form the 1,4-oxazepane ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes while ensuring the reactions are efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various pharmacological effects, such as enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- 4-(Trifluoromethoxy)phenylacetic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride is unique due to the presence of both the trifluoromethoxy group and the 1,4-oxazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15ClF3NO2 |
|---|---|
Molekulargewicht |
297.70 g/mol |
IUPAC-Name |
5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-9(2-4-10)11-5-7-17-8-6-16-11;/h1-4,11,16H,5-8H2;1H |
InChI-Schlüssel |
RYFDYXNHSCBQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCNC1C2=CC=C(C=C2)OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


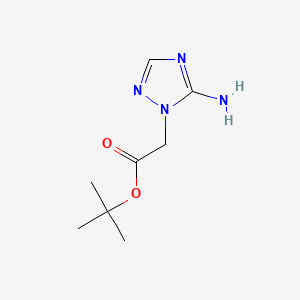
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
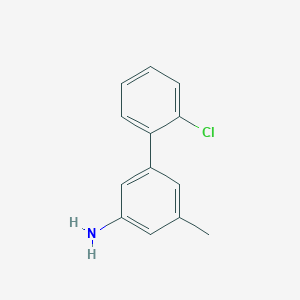
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
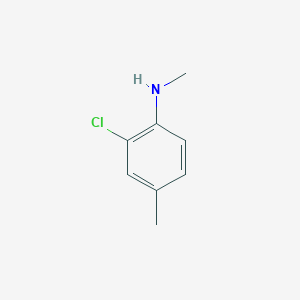
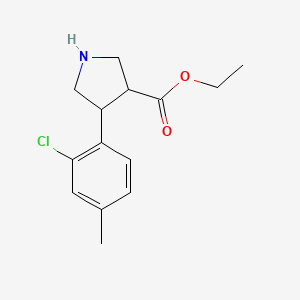
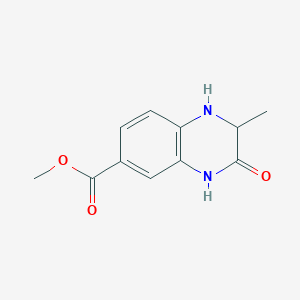

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
